![molecular formula C15H11FN2O2S B2537698 N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 907974-32-7](/img/structure/B2537698.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an important heterocycle in the world of chemistry, with various pharmaceutical applications . The benzothiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .
Molecular Structure Analysis
The molecular formula of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is C24H21FN4O3S2 . The compound has a molecular weight of 496.6 g/mol . The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 496.6 g/mol . It has a topological polar surface area of 120 Ų . The compound has a rotatable bond count of 6 .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting Protease Activated Receptors (PARs) : N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been investigated for its potential as a protease-activated receptor (PAR) modulator. PARs play crucial roles in cellular signaling, inflammation, and thrombosis. Researchers explore this compound’s interaction with PARs to develop novel therapeutic agents .
Mechanism of Action
While the specific mechanism of action for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not mentioned in the papers retrieved, benzothiazole derivatives have been found to have a wide range of biological activities . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .
Safety and Hazards
While specific safety and hazard information for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not available in the papers retrieved, it’s important to handle all chemical compounds with care. For instance, some similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .
Future Directions
Benzothiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, future research could focus on developing novel therapeutic agents based on the benzothiazole scaffold. This could involve finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJQDZAALKXDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
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